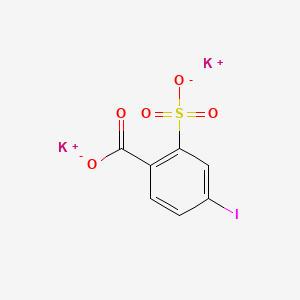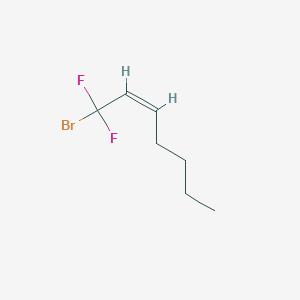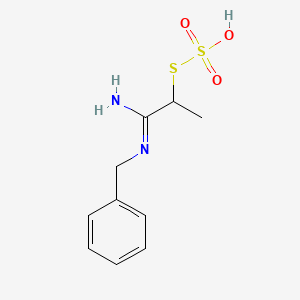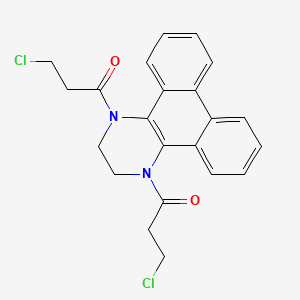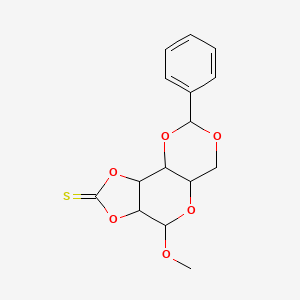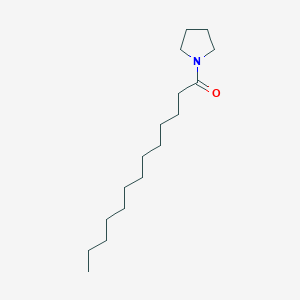
1-(Pyrrolidin-1-yl)tridecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 195024, also known as N1,N1,4-trimethylbenzene-1-sulfonamide, is a sulfonamide compound. Sulfonamides are a class of compounds that contain the sulfonamide functional group attached to an aromatic ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
The synthesis of N1,N1,4-trimethylbenzene-1-sulfonamide typically involves the sulfonation of 1,4-dimethylbenzene (p-xylene) followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
N1,N1,4-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1,N1,4-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Sulfonamides are known for their antimicrobial properties, making this compound a potential candidate for studying antibacterial activity.
Medicine: Research into sulfonamide derivatives often focuses on their potential as therapeutic agents, particularly as antibiotics.
Industry: Sulfonamides are used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1,4-trimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.
Comparison with Similar Compounds
N1,N1,4-trimethylbenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase.
Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.
Sulfisoxazole: Known for its use in treating urinary tract infections. The uniqueness of N1,N1,4-trimethylbenzene-1-sulfonamide lies in its specific structure, which may confer different pharmacokinetic properties and spectrum of activity compared to other sulfonamides.
Properties
CAS No. |
70974-46-8 |
|---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-pyrrolidin-1-yltridecan-1-one |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)18-15-12-13-16-18/h2-16H2,1H3 |
InChI Key |
MMVXEDLBCRDEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


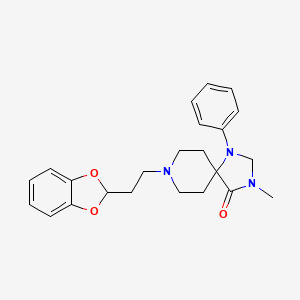
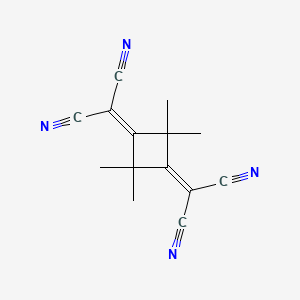
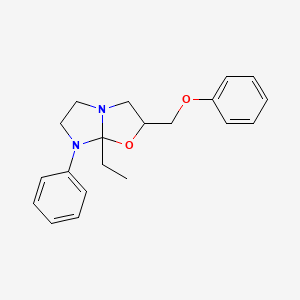


![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
